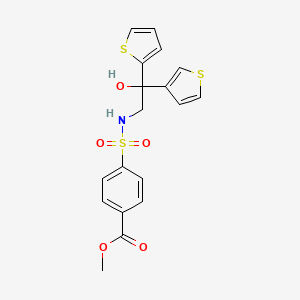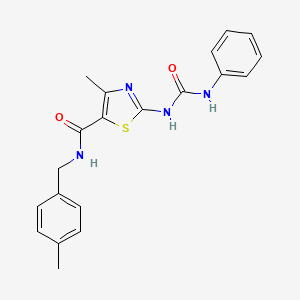
4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PNU-282987 and is a selective agonist of α7 nicotinic acetylcholine receptors.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of thiazole derivatives, including compounds similar to 4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide, have been a significant area of study due to their diverse chemical activities and biological applications. For instance, research on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives explores the reaction mechanisms and structural analysis of compounds with potential cytotoxic activities against certain cancer cells, highlighting the importance of thiazole derivatives in medicinal chemistry (Hassan, Hafez, & Osman, 2014). Similarly, the development of novel thiazole-5-carboxamide derivatives and their subsequent antimicrobial screening indicate the utility of such compounds against various bacterial strains, underscoring their potential in antimicrobial drug development (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Biological Screening and Antimicrobial Activities
The antimicrobial properties of thiazole derivatives have been extensively studied. For example, a range of thiazole-5-carboxamide derivatives was synthesized and subjected to microbial screening, revealing significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. This research emphasizes the potential of thiazole derivatives in addressing bacterial resistance and developing new antimicrobial agents (Mhaske et al., 2011).
Anticancer Activities
Thiazole derivatives have also shown promise in anticancer research. A study on the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety demonstrated potent anticancer agents with significant in vitro activity against hepatocellular carcinoma cell lines. These findings suggest the potential of thiazole derivatives in cancer therapy and the importance of structural modification to enhance therapeutic efficacy (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
properties
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-10-15(11-9-13)12-21-18(25)17-14(2)22-20(27-17)24-19(26)23-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHBXJUXUHNZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)NC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

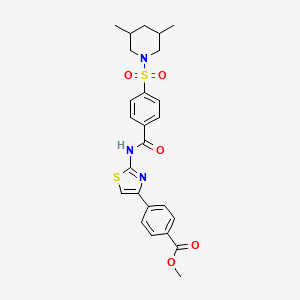
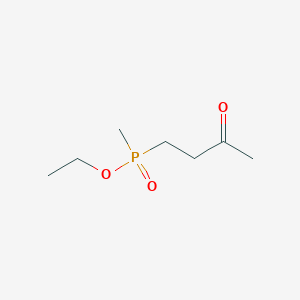
![1-(2-fluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776053.png)
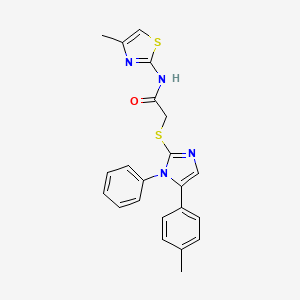
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4-cyclopropylpyrazol-1-yl)ethanone;dihydrochloride](/img/structure/B2776055.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2776056.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2776059.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2776061.png)
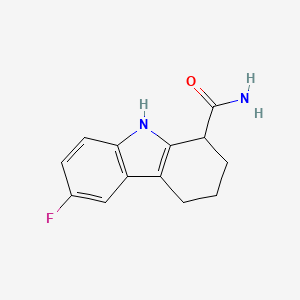
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]acetamide](/img/structure/B2776065.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776067.png)

